Enantiomeric Purity: (S)-Pyrrolidine-2-carboxamide hydrochloride vs. (R)-Enantiomer
(S)-Pyrrolidine-2-carboxamide hydrochloride is available with an enantiomeric excess (ee) of ≥99% [1]. In contrast, the (R)-enantiomer is typically offered at 95% purity . This higher ee ensures minimal contamination with the opposite enantiomer, which is critical in asymmetric syntheses where even small amounts of the wrong enantiomer can lead to unwanted stereochemical outcomes.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee |
| Comparator Or Baseline | (R)-Pyrrolidine-2-carboxamide hydrochloride: 95% purity (ee not explicitly stated, but purity implies lower enantiomeric purity) |
| Quantified Difference | ≥4% higher ee for the (S)-enantiomer |
| Conditions | HPLC analysis |
Why This Matters
Higher enantiomeric purity reduces the risk of off-target effects and ensures reproducible stereochemical outcomes in asymmetric catalysis and peptide synthesis.
- [1] NBInno. (S)-Pyrrolidine-2-carboxamide Hydrochloride: Chiral Building Block for Pharmaceutical Synthesis. 2025 Mar 7. Available from: https://www.nbinno.com/?news/bd-s-pyrrolidine-2-carboxamide-hydrochloride-chiral-building-block-for-pharmaceutical-synthesis View Source
